N-hydroxy-4-methoxybenzenecarboximidoyl chloride
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Overview
Description
N-hydroxy-4-methoxybenzenecarboximidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides It is characterized by the presence of a hydroxy group and a methoxy group attached to the benzene ring, along with a chloride group attached to the imidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-methoxybenzenecarboximidoyl chloride typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions generally include:
Step 1: Reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or pyridine.
Step 2: Treatment of the resulting oxime with thionyl chloride under reflux conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-methoxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidoyl chloride can be reduced to form amines or other reduced derivatives.
Substitution: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium methoxide, or primary amines.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine or other reduced derivatives.
Substitution: Formation of various substituted benzimidoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-4-methoxybenzenecarboximidoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxy-4-methoxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the chloride group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxybenzimidoyl chloride
- 4-methoxybenzimidoyl chloride
- N-hydroxy-4-chlorobenzimidoyl chloride
Uniqueness
N-hydroxy-4-methoxybenzenecarboximidoyl chloride is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in medicinal chemistry.
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-hydroxy-4-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3 |
InChI Key |
RWYJLUIRTJBSDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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